molecular formula C6H11BrO B14368192 2-Bromo-3-propoxyprop-1-ene CAS No. 90262-28-5

2-Bromo-3-propoxyprop-1-ene

Cat. No.: B14368192
CAS No.: 90262-28-5
M. Wt: 179.05 g/mol
InChI Key: BEAZTHFRBPTWKM-UHFFFAOYSA-N
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Description

2-Bromo-3-propoxyprop-1-ene is an allylic bromide with the molecular formula C₆H₁₁BrO. It features a bromine atom at the C2 position and a propoxy group (-OCH₂CH₂CH₃) at the C3 position of a propene backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in alkylation, elimination, or cycloaddition reactions. Its reactivity is influenced by the electron-withdrawing bromine and the steric/electronic effects of the propoxy group.

Properties

CAS No.

90262-28-5

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

2-bromo-3-propoxyprop-1-ene

InChI

InChI=1S/C6H11BrO/c1-3-4-8-5-6(2)7/h2-5H2,1H3

InChI Key

BEAZTHFRBPTWKM-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(=C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-propoxyprop-1-ene typically involves the bromination of 3-propoxyprop-1-ene. One common method is the addition of bromine to the double bond of 3-propoxyprop-1-ene in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and ensure selective bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The bromination reaction is typically conducted in large reactors with continuous monitoring of temperature and reaction progress .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-propoxyprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, alkoxide ions.

    Bases: Sodium hydroxide, potassium tert-butoxide.

    Electrophiles: Hydrogen bromide, chlorine.

Major Products Formed:

Scientific Research Applications

2-Bromo-3-propoxyprop-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-propoxyprop-1-ene in chemical reactions involves the reactivity of the bromine atom and the double bond. The bromine atom can act as a leaving group in substitution and elimination reactions, while the double bond can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Bromo-3-propoxyprop-1-ene with three structurally related bromoalkenes:

Property This compound 2-Bromo-3-methoxyprop-1-ene 3-Bromo-1-phenylpropene 2-Bromo-3-(4-chlorophenyl)prop-1-ene
CAS No. Not explicitly listed 89089-30-5 4392-24-9 93507-53-0
Molecular Formula C₆H₁₁BrO C₄H₇BrO C₉H₉Br C₉H₈BrCl
Molecular Weight (g/mol) ~191.06 151.003 197.08 231.52
Substituents -Br, -OCH₂CH₂CH₃ -Br, -OCH₃ -Br, -C₆H₅ (phenyl) -Br, -C₆H₄Cl (4-chlorophenyl)
Key Applications Organic synthesis intermediate Not specified Pharmaceutical/agrochemical intermediates Polymer/resin synthesis

Key Observations :

  • Aromatic vs. Alkoxy Substituents : The phenyl and 4-chlorophenyl groups in and introduce conjugation and electron-withdrawing effects, enhancing stability but reducing electrophilic reactivity compared to alkoxy-substituted analogs.

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